molecular formula C11H12F2O2 B13579606 3-(2,4-Difluorophenyl)-2-methylbutanoic acid

3-(2,4-Difluorophenyl)-2-methylbutanoic acid

Katalognummer: B13579606
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: WRXOONAAHLFMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Difluorophenyl)-2-methylbutanoic acid is a fluorinated carboxylic acid featuring a branched aliphatic chain and a 2,4-difluorophenyl substituent. Its molecular formula is C₁₁H₁₂F₂O₂, with a molecular weight of 214.21 g/mol (inferred from structural analogs in and ). The compound consists of a butanoic acid backbone substituted with a methyl group at the C2 position and a 2,4-difluorophenyl group at C3 (Figure 1).

Eigenschaften

Molekularformel

C11H12F2O2

Molekulargewicht

214.21 g/mol

IUPAC-Name

3-(2,4-difluorophenyl)-2-methylbutanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6(7(2)11(14)15)9-4-3-8(12)5-10(9)13/h3-7H,1-2H3,(H,14,15)

InChI-Schlüssel

WRXOONAAHLFMGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)F)F)C(C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, coupling reactions, and purification steps. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry .

Medicine: In medicine, derivatives of 3-(2,4-Difluorophenyl)-2-methylbutanoic acid may be explored for their potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards specific targets. This compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

3-(2,4-Difluorophenyl)propionic Acid (CAS 134672-70-1, )

  • Structure: Propanoic acid chain (C3) with a 2,4-difluorophenyl group at C3.
  • Key Differences : Shorter carbon chain (C3 vs. C4 in the target compound) and absence of a methyl branch.
  • However, the lack of a methyl group may lower lipophilicity compared to the target compound.

2,4-Difluorocinnamic Acid (CAS 94977-52-3, )

  • Structure: Propenoic acid (acrylic acid) backbone with a 2,4-difluorophenyl group.
  • Key Differences: Conjugated double bond in the α,β-unsaturated system vs. saturated butanoic acid chain in the target.
  • Impact on Properties : The α,β-unsaturation increases rigidity and planarity, leading to a higher melting point (216–218°C , ) compared to the target compound (expected <200°C due to branching). The conjugated system also enhances UV absorption, relevant for analytical detection.

3-[5-(2,4-Difluorophenyl)-2-Furyl]Acrylic Acid (CAS 844891-16-3, –11)

  • Structure : Acrylic acid linked to a furan ring substituted with 2,4-difluorophenyl.
  • Key Differences : Heterocyclic furan ring introduces additional π-conjugation and steric constraints.
  • Impact on Properties : The furyl group may enhance binding to aromatic receptors in biological systems but reduces solubility compared to purely aliphatic analogs like the target compound.

Substituent Effects: Fluorine vs. Other Groups

3-Methyl-2-phenylbutanoic Acid ()

  • Structure: Similar branched butanoic acid chain but lacks fluorine substituents on the phenyl ring.
  • Key Differences : Electron-donating hydrogen atoms vs. electron-withdrawing fluorine groups.
  • Impact on Properties: Acidity: The target compound’s pKa is expected to be ~1–2 units lower than 3-methyl-2-phenylbutanoic acid due to fluorine’s inductive effect stabilizing the conjugate base . Lipophilicity: Fluorine atoms increase hydrophobicity (logP ~2.5–3.0) compared to non-fluorinated analogs (logP ~2.0–2.5).

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic Acid (CAS 1247356-07-5, )

  • Structure : Chlorine substituent on phenyl ring, difluoro and hydroxyl groups on the aliphatic chain.
  • Key Differences : Chlorine’s larger atomic radius and polarizability vs. fluorine’s electronegativity.
  • Impact on Properties :
    • The hydroxyl group introduces hydrogen-bonding capacity, increasing water solubility.
    • Chlorine’s weaker electron-withdrawing effect compared to fluorine results in a higher pKa (~3.5–4.0) than the target compound .

Physical and Chemical Properties

Property 3-(2,4-Difluorophenyl)-2-methylbutanoic Acid 3-(2,4-Difluorophenyl)propionic Acid () 2,4-Difluorocinnamic Acid ()
Molecular Weight 214.21 g/mol (calculated) 186.16 g/mol 184.14 g/mol
Melting Point ~150–170°C (estimated) Not reported 216–218°C
Solubility Moderate in organic solvents High in polar aprotic solvents Low in water, high in DMSO
Acidity (pKa) ~2.8–3.2 (estimated) ~3.5–4.0 ~2.5–3.0

Biologische Aktivität

3-(2,4-Difluorophenyl)-2-methylbutanoic acid, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on anticancer properties, antimicrobial efficacy, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group and a branched alkyl chain. Its molecular formula is C12H12F2O2C_{12}H_{12}F_2O_2, which contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, it appears to activate the intrinsic apoptotic pathway by increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2. This was evidenced in studies involving breast cancer cell lines (MCF-7) where it demonstrated significant cytotoxic effects with an IC50 value of approximately 3.96 µM .
  • Cell Line Sensitivity : In vitro assays have revealed that 3-(2,4-Difluorophenyl)-2-methylbutanoic acid exhibits selective toxicity towards various cancer cell lines, including MDA-MB-231 and HepG2. The compound’s effectiveness was compared to standard chemotherapeutics, showing superior or comparable activity in some cases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-73.96Apoptosis induction (Bax/Bcl-2 ratio)
MDA-MB-23117.45Cell cycle arrest in G2/M phase
HepG2VariableInduction of DNA damage

Antimicrobial Activity

In addition to its anticancer properties, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid has been evaluated for antimicrobial activity.

  • Efficacy Against Pathogens : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For example, it has shown effectiveness against drug-resistant strains due to its ability to inhibit key bacterial enzymes involved in folic acid synthesis .
  • Resistance Mechanisms : The presence of fluorine atoms in its structure may enhance its binding affinity to bacterial targets, potentially overcoming resistance mechanisms that are prevalent in many pathogens today .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Notes
E. coli15 µg/mLEffective against resistant strains
S. aureus10 µg/mLShows potential as an antibiotic candidate

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, research indicates that 3-(2,4-Difluorophenyl)-2-methylbutanoic acid may have other therapeutic potentials:

  • Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain under investigation.
  • Neuroprotective Effects : Early research indicates potential neuroprotective effects in models of neurodegeneration, though further studies are required to validate these findings.

Case Studies and Research Findings

A series of case studies have been conducted to elucidate the biological activity of this compound:

  • Case Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in significant cell death via apoptosis. The study utilized flow cytometry for quantifying apoptotic cells and Western blot analysis for protein expression levels .
  • Antimicrobial Efficacy Evaluation : In another study assessing antimicrobial activity, the compound was tested against various bacterial strains using agar diffusion methods. Results indicated a clear zone of inhibition correlating with concentration levels .

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of 3-(2,4-Difluorophenyl)-2-methylbutanoic acid critical for its reactivity in synthetic applications?

  • Answer : The compound consists of a 2-methylbutanoic acid backbone with a 2,4-difluorophenyl substituent. The fluorine atoms induce electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~3–4) and influencing hydrogen-bonding interactions. Key molecular properties include a molecular weight of 214.21 g/mol (C₁₁H₁₂F₂O₂) and a logP value (estimated) of ~2.5, suggesting moderate hydrophobicity. Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR to resolve methyl and chiral center configurations .

Q. What is a validated laboratory-scale synthesis route for 3-(2,4-Difluorophenyl)-2-methylbutanoic acid?

  • Answer : A common approach involves:

Aldol Condensation : React 2,4-difluorobenzaldehyde with methyl propionate under basic conditions to form a β-keto ester intermediate.

Hydrogenation : Reduce the β-keto ester using catalytic hydrogenation (e.g., Pd/C, H₂) to yield the 2-methylbutanoic ester.

Hydrolysis : Treat the ester with aqueous NaOH or LiOH to generate the free carboxylic acid.
Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm purity (>98%) by HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>98%).
  • NMR Spectroscopy : 19F^{19}\text{F} NMR (δ -110 to -120 ppm for ortho/meta-F) and 1H^{1}\text{H} NMR (δ 1.2–1.4 ppm for methyl groups) confirm substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M-H]⁻ = 213.08) validates molecular identity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers or racemization?

  • Answer :

  • Temperature Control : Maintain reaction temperatures below 40°C during the Aldol step to suppress keto-enol tautomerism.
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to enforce enantioselectivity at the 2-methyl chiral center.
  • Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to sequester unreacted aldehydes .

Q. What is the mechanistic impact of fluorine substituents on the compound’s bioactivity and metabolic stability?

  • Answer :

  • Electron Effects : Fluorine increases the compound’s electronegativity, enhancing binding affinity to target enzymes (e.g., cyclooxygenase analogs).
  • Metabolic Stability : The difluorophenyl group reduces cytochrome P450-mediated oxidation. Assess stability via in vitro liver microsome assays (e.g., t₁/₂ > 2 hours in human hepatocytes) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Answer :

Purity Verification : Re-analyze disputed batches via LC-MS to rule out impurities (e.g., residual esters or aldehydes).

Assay Conditions : Standardize testing protocols (e.g., MIC assays using CLSI guidelines) to control for pH, serum protein interference, and solvent effects (DMSO <1% v/v).

Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as racemization during synthesis may explain variability .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for reactions with amines or alcohols.
  • pKa Prediction : Use ChemAxon or SPARC to estimate carboxylic acid acidity (predicted pKa ~3.2), guiding solvent selection (e.g., DMF for deprotonation).
  • Docking Studies : Simulate interactions with serine hydrolases to identify potential bioactive conformations .

Q. How can researchers investigate the compound’s role as a pharmaceutical intermediate in prodrug design?

  • Answer :

  • Esterification : React with PEGylated alcohols to enhance water solubility. Monitor conversion via FT-IR (C=O stretch at 1700 cm⁻¹).
  • In Vivo Studies : Administer ester prodrugs in rodent models and quantify plasma hydrolysis rates using LC-MS/MS.
  • Stability Testing : Assess shelf life under accelerated conditions (40°C/75% RH) to identify degradation pathways (e.g., decarboxylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.